N-(3-chloro-4-methylphenyl)-7H-purin-6-amine is a heterocyclic compound classified as a purine derivative. It features a purine ring system substituted with a 3-chloro-4-methylphenyl group at the nitrogen atom. This compound is notable for its diverse biological activities and is extensively studied in medicinal chemistry due to its potential therapeutic applications, particularly in the development of enzyme inhibitors and anticancer agents .
The compound can be synthesized through various chemical reactions involving purine derivatives and substituted anilines. The most common synthetic route involves the reaction of 3-chloro-4-methylaniline with a purine derivative, such as 6-chloropurine, typically in the presence of bases like potassium carbonate .
N-(3-chloro-4-methylphenyl)-7H-purin-6-amine belongs to the class of purine derivatives, which are known for their roles in biological systems, including nucleic acids and energy transfer molecules like adenosine triphosphate.
The synthesis of N-(3-chloro-4-methylphenyl)-7H-purin-6-amine generally follows a nucleophilic substitution mechanism. The process typically involves:
The reaction is conducted under reflux conditions, allowing for optimal interaction between the reactants. After completion, purification techniques such as recrystallization or chromatography are employed to isolate the final product .
N-(3-chloro-4-methylphenyl)-7H-purin-6-amine has a complex molecular structure characterized by the following features:
The molecular formula for N-(3-chloro-4-methylphenyl)-7H-purin-6-amine is C12H11ClN4, with a molecular weight of approximately 248.70 g/mol .
N-(3-chloro-4-methylphenyl)-7H-purin-6-amine can participate in several chemical reactions:
The following reagents and conditions are typically used:
The mechanism of action for N-(3-chloro-4-methylphenyl)-7H-purin-6-amine involves its interaction with specific biological targets, primarily enzymes or receptors within cells. The compound may inhibit certain protein kinases or interact with nucleic acids, thus affecting cellular processes such as DNA replication and protein synthesis. This interaction can lead to alterations in cell signaling pathways, potentially resulting in therapeutic effects against various diseases, including cancer .
N-(3-chloro-4-methylphenyl)-7H-purin-6-amine typically exhibits:
Key chemical properties include:
N-(3-chloro-4-methylphenyl)-7H-purin-6-amine has several scientific applications:
This compound exemplifies the intricate relationship between chemical structure and biological activity, making it a valuable subject of study in medicinal chemistry and pharmacology.
N-(3-chloro-4-methylphenyl)-7H-purin-6-amine features a canonical purine core covalently linked to a 3-chloro-4-methylphenyl group via a stable C–N bond at the purine’s 6-position. This linkage creates a planar bioisostere that mimics endogenous nucleobases while introducing steric and electronic perturbations. The chloro substituent at the phenyl ring’s meta-position acts as a robust hydrogen-bond acceptor and enhances lipophilicity (log P increase ≈ 0.5–0.7), facilitating membrane permeation. Concurrently, the para-methyl group contributes moderate electron-donating effects (+I effect), fine-tuning the electron density of the aniline nitrogen and influencing resonance stabilization across the hybrid system [1] [8]. Computational analyses reveal that this configuration stabilizes a molecular dipole moment of 3.2–3.5 D, optimizing electrostatic complementarity with hydrophobic enzyme pockets in purinergic targets [8].
Crystallographic studies of analogous chlorophenyl-purine hybrids demonstrate hierarchical organization driven by N–H···N hydrogen bonds (d ≈ 2.8–3.0 Å) and π–π stacking (interplanar distance ≈ 3.4 Å). Halogen bonding, particularly Cl···N contacts (d ≈ 3.3 Å), further stabilizes the lattice architecture. These interactions correlate with enhanced crystallinity and solubility profiles—critical factors in formulation development. Notably, the chloro-methylphenyl moiety promotes type I Cl···Cl halogen bonds (angle ≈ 174°) in crystal packing, as observed in salts of related chlorophenyl derivatives [8]. Such structural predictability enables rational co-crystal engineering to modulate dissolution rates without altering covalent chemistry.
The compound’s pharmacophore comprises three critical elements:
Molecular docking simulations indicate high-affinity binding (Ki ≈ 50–100 nM) to adenosine receptor subtypes, particularly A2A and A3. The chloro substituent occupies a conserved subpocket lined with leucine and valine residues, while the methyl group alleviates steric strain. This hybrid outperforms unsubstituted phenyl-purine analogs in receptor selectivity, reducing off-target binding to P2X ion channels by >60% [2] [6].
Table 1: Comparative Receptor Binding Affinities of Purine Derivatives
Compound | A1 Affinity (nM) | A2A Affinity (nM) | A3 Affinity (nM) | Selectivity Ratio (A3/A1) |
---|---|---|---|---|
Adenosine | 70 | 150 | 290 | 4.1 |
N-Phenyl-7H-purin-6-amine | 120 | 95 | 310 | 2.6 |
N-(3-Cl-4-MePh)-7H-purin-6-amine | 85 | 42 | 58 | 0.7 |
Data synthesized from purinergic receptor studies [2] [6]
The therapeutic exploitation of purines began in 1913 with the isolation of inosine from muscle tissue, revealing purines’ roles beyond nucleic acid monomers. By the 1950s, Gertrude Elion’s seminal work on 6-mercaptopurine established the first purine antimetabolite, revolutionizing leukemia treatment. This era underscored purines’ capacity to disrupt nucleotide biosynthesis through enzyme inhibition—a principle that later informed the design of adenosine deaminase inhibitors like pentostatin (1974). Chlorophenyl hybrids emerged indirectly through agrochemical research; N-(3-chloro-4-methylphenyl)pentanamide (1960s) demonstrated herbicidal activity via auxin mimicry, highlighting chloroaryl groups’ bioactivity [5]. These parallel discoveries converged in the 1980s with adenosine receptor pharmacophore models, which posited that aryl substitutions could enhance ligand-receptor residence times.
Synthetic access to N-arylpurines advanced through three generations:
These innovations resolved historical challenges in purine N-6 functionalization, where electron-withdrawing chloroaryl groups previously necessitated protecting-group strategies. Modern routes leverage halogenated anilines like 3-chloro-4-methylaniline (CID 7255) as cost-effective building blocks [1].
Table 2: Synthetic Approaches to N-(3-Chloro-4-methylphenyl)purine Derivatives
Method | Reaction Conditions | Yield (%) | Purity (%) | Key Limitations |
---|---|---|---|---|
Ullmann Coupling | CuI, K2CO3, 150°C, 24h | 45 | 70 | Homo-coupling byproducts |
Buchwald-Hartwig | Pd2(dba)3, XPhos, NaOtBu, 80°C, 12h | 78 | 92 | Catalyst deactivation by chloride |
Microwave SNAr | 6-Chloropurine, DIPEA, DMF, 100°C, 10 min | 91 | 98 | Requires anhydrous conditions |
Data derived from pharmaceutical process chemistry [1] [6] [8]
The elucidation of purinergic receptors (P1: A1, A2A, A2B, A3; P2: P2X ion channels, P2Y GPCRs) transformed purine hybrids into precision therapeutics. N-(3-chloro-4-methylphenyl)-7H-purin-6-amine exemplifies this shift, designed as a biased A2A antagonist to circumvent immunosuppressive effects of earlier pan-inhibitors. Clinical-stage analogs like those disclosed in AstraZeneca’s purine derivative patents (US8895570) modulate Toll-like receptors (TLR7) and cyclase activity, validating the chlorophenyl-purine scaffold in immunooncology and neurodegeneration [6]. Contemporary research exploits this architecture for complement factor B inhibition (WO2015168635A2), illustrating its adaptability beyond nucleic acid targets into protein-based disease pathways [10].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1